![molecular formula C9H9NO2S B14306674 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- CAS No. 117399-95-8](/img/structure/B14306674.png)
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- is a heterocyclic compound that features a pyridinethione core with a cyclopropylcarbonyl group attached via an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- typically involves the reaction of pyridinethione with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinethione derivatives.
Scientific Research Applications
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinethione, 1-[(phenylcarbonyl)oxy]-
- 2(1H)-Pyridinethione, 1-[(methylcarbonyl)oxy]-
- 2(1H)-Pyridinethione, 1-[(ethylcarbonyl)oxy]-
Uniqueness
2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
117399-95-8 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2-sulfanylidenepyridin-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C9H9NO2S/c11-9(7-4-5-7)12-10-6-2-1-3-8(10)13/h1-3,6-7H,4-5H2 |
InChI Key |
ZQWUWKJGJOPEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)ON2C=CC=CC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


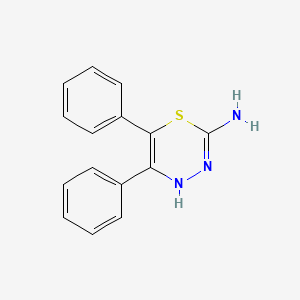
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
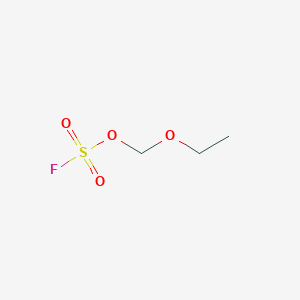
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
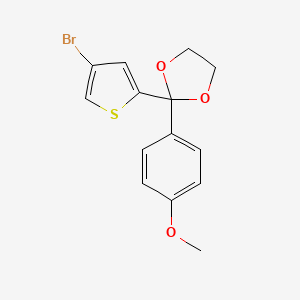
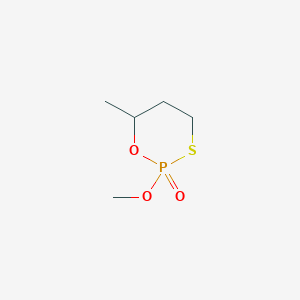

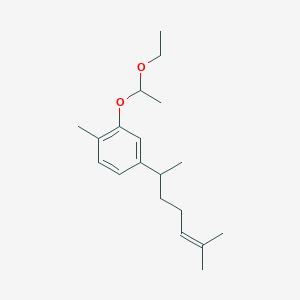
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
